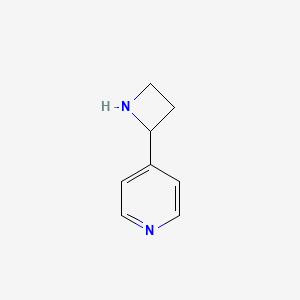

4-(Azetidin-2-yl)pyridine

CAS No.:

Cat. No.: VC17709865

Molecular Formula: C8H10N2

Molecular Weight: 134.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2 |

|---|---|

| Molecular Weight | 134.18 g/mol |

| IUPAC Name | 4-(azetidin-2-yl)pyridine |

| Standard InChI | InChI=1S/C8H10N2/c1-4-9-5-2-7(1)8-3-6-10-8/h1-2,4-5,8,10H,3,6H2 |

| Standard InChI Key | MYKGXNSJXYUWST-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC1C2=CC=NC=C2 |

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

4-(Azetidin-2-yl)pyridine consists of a pyridine ring—a six-membered aromatic system with one nitrogen atom—covalently bonded to an azetidine group, a four-membered saturated ring containing three carbon atoms and one nitrogen. The azetidine moiety introduces chirality, yielding two enantiomers: (R)-4-(Azetidin-2-yl)pyridine and (S)-4-(Azetidin-2-yl)pyridine. The stereochemistry significantly influences molecular interactions, as evidenced by distinct biological activities observed in enantiomeric pairs of similar compounds .

Key Structural Data

-

IUPAC Name: 4-[(2R)-azetidin-2-yl]pyridine (R-enantiomer); 4-[(2S)-azetidin-2-yl]pyridine (S-enantiomer)

-

SMILES Notation:

-

R-enantiomer:

C1CN[C@H]1C2=CC=NC=C2 -

S-enantiomer:

C1CN[C@@H]1C2=CC=NC=C2

-

-

InChIKey:

-

R-enantiomer: MYKGXNSJXYUWST-MRVPVSSYSA-N

-

S-enantiomer: MYKGXNSJXYUWST-QMMMGPOBSA-N

-

The planar pyridine ring and puckered azetidine group create a unique three-dimensional conformation, enabling diverse binding interactions with biological targets .

Synthetic Methodologies

Multi-Step Synthesis Strategies

The synthesis of 4-(Azetidin-2-yl)pyridine involves two primary challenges: constructing the azetidine ring and achieving regiospecific coupling to the pyridine moiety. Available data suggest a multi-step approach:

-

Azetidine Ring Formation:

Azetidine precursors, such as 2-chloroazetidine, undergo nucleophilic substitution with pyridine derivatives. For example, 4-bromopyridine may react with azetidine-2-carboxylic acid under palladium-catalyzed cross-coupling conditions . -

Stereochemical Control:

Chiral auxiliaries or asymmetric catalysis ensure enantiomeric purity. The R-enantiomer is synthesized using (R)-proline-derived catalysts, while the S-enantiomer employs mirror-image catalytic systems . -

Purification and Characterization:

Chromatographic techniques (e.g., HPLC with chiral columns) separate enantiomers, followed by structural validation via -NMR and mass spectrometry .

Reaction Optimization

Key parameters influencing yield and enantiomeric excess (ee) include:

-

Temperature: 60–80°C for optimal reaction kinetics

-

Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility

Mechanisms of Biological Interaction

Target Engagement Modes

The compound’s bioactivity arises from dual pharmacophores: the pyridine ring’s π-π stacking capability and the azetidine nitrogen’s hydrogen-bonding potential .

Enzymatic Inhibition

In silico docking studies propose binding to enzyme active sites:

-

Kinase Inhibition: Pyridine nitrogen coordinates with ATP-binding site residues, while azetidine occupies hydrophobic pockets .

-

Antimicrobial Activity: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Receptor Modulation

-

G Protein-Coupled Receptors (GPCRs): Azetidine’s conformational flexibility may stabilize receptor conformations, altering signaling cascades.

Applications in Medicinal Chemistry

Lead Compound Development

4-(Azetidin-2-yl)pyridine serves as a scaffold for derivatives with enhanced pharmacokinetic properties:

| Derivative Class | Modification Site | Biological Activity |

|---|---|---|

| N-Alkylated Azetidines | Azetidine Nitrogen | Improved blood-brain barrier penetration |

| Pyridine-Substituted | Pyridine C-3 | Increased antimicrobial potency |

Case Study: Antimicrobial Activity

A 2024 study compared enantiomers against Staphylococcus aureus:

The R-enantiomer’s superior activity underscores stereochemistry’s role in target specificity .

Comparative Analysis with Related Compounds

Azetidine-Pyridine Hybrids vs. Piperidine Analogues

| Property | 4-(Azetidin-2-yl)pyridine | 4-(Piperidin-2-yl)pyridine |

|---|---|---|

| Ring Strain | High (azetidine) | Low (piperidine) |

| Metabolic Stability | Moderate | High |

| Target Affinity (GPCRs) |

The smaller azetidine ring enhances target affinity but reduces metabolic stability .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume